molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea

Cat. No.: B2884119
CAS No.: 874298-19-8
M. Wt: 339.2
InChI Key: UAUQNTQWZIESMZ-UHFFFAOYSA-N
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Description

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea is a boronate ester-containing urea derivative characterized by a pyridinyl group at the N-position and a pinacol boronate ester at the para position of the phenyl ring.

Properties

IUPAC Name

1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQNTQWZIESMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea typically involves several key steps:

  • Formation of Intermediate Compounds: The process often begins with the formation of intermediate compounds through reactions involving pyridine derivatives and appropriate phenylboronic acids.

  • Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, typically using catalysts such as palladium. The conditions often include heating and the use of solvents like toluene or ethanol.

  • Final Assembly: The final compound is assembled through urea formation, which may involve reacting isocyanates with amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but scaled up to larger reactors and using continuous flow techniques to ensure consistency and efficiency. Key factors include maintaining the purity of reactants and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea can undergo a variety of chemical reactions, including:

  • Oxidation: This compound can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of metal catalysts.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the pyridinyl or phenyl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, acidic or basic conditions.

  • Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

  • Substitution: Halogenated solvents, appropriate nucleophiles or electrophiles.

Major Products Formed: Depending on the reaction, major products can include oxidized derivatives, reduced forms, and substituted variants of the original compound.

Scientific Research Applications

This compound finds applications in several scientific domains:

  • Chemistry: As a reagent for complex organic synthesis and catalysis.

  • Biology: Potential use in biochemical assays and as a molecular probe.

  • Medicine: Investigated for potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.

  • Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action for N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea can vary depending on its application. Typically, it interacts with molecular targets such as enzymes or receptors, modifying their activity. The tetramethyl-dioxaborolan moiety can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in the substituents on the urea moiety and the arylboronate group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Urea-Boronate Derivatives
Compound Name Substituent (R) Molecular Weight Key Applications/Properties References
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea 3-pyridinyl 338.21 Biomedical research (e.g., kinase inhibition, targeted therapies)
N-phenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea Phenyl 338.21 Intermediate in organic synthesis; lower polarity compared to pyridinyl analog
1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Ethyl 294.17 Enhanced lipophilicity; potential prodrug design
N-(3-methylphenyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea 3-methylphenyl 352.23 Pesticide research (e.g., herbicidal activity)
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine 287.20 Base-sensitive applications; improved solubility in nonpolar solvents

Key Observations:

  • Pyridinyl vs. Phenyl Substituents : The pyridinyl group introduces hydrogen-bonding capability and π-π stacking interactions, enhancing binding affinity in biological targets (e.g., enzyme active sites) compared to the phenyl analog .
  • Alkyl vs. Aryl Substituents : Ethyl or methyl groups increase lipophilicity, favoring blood-brain barrier penetration, whereas bulkier substituents (e.g., 3-methylphenyl) may sterically hinder cross-coupling reactivity .
  • Boronate Ester Stability : All analogs share the pinacol boronate ester, which stabilizes the boron atom against hydrolysis while enabling Suzuki-Miyaura coupling .

Physicochemical Properties

  • Solubility : Pyridinyl and piperidine analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas alkylated derivatives prefer organic solvents like ethyl acetate .
  • Stability : All compounds are stable at room temperature but require protection from moisture to prevent boronate ester hydrolysis .

Biological Activity

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874298-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C18H21BN2O3
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 874298-19-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties and potential therapeutic applications.

Antioxidant Activity

A study investigated the antioxidant properties of urea derivatives, including those similar to this compound. The results indicated that these compounds exhibited moderate to significant antioxidant effects when tested against hydrogen peroxide-induced free radicals. The IC50 values were calculated to assess their efficacy compared to ascorbic acid as a standard antioxidant .

Anticancer Properties

Research has highlighted the potential anticancer effects of urea derivatives. Specifically, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related study demonstrated that modifications in the urea structure could enhance cytotoxicity against breast and colorectal cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

  • Pyridine Ring : Known for its role in enhancing lipophilicity and facilitating interaction with biological targets.
  • Dioxaborolane Moiety : This group is often associated with increased stability and bioavailability.
  • Urea Linkage : The urea functional group is crucial for biological activity as it can mimic peptide bonds in proteins.

Case Studies

  • In Vitro Studies : Various derivatives of urea have been synthesized and tested for their biological activities. In vitro assays showed that modifications in the substituents on the phenyl ring significantly impacted their cytotoxicity profiles .
  • In Vivo Studies : Preliminary animal studies indicated that certain derivatives could effectively reduce tumor growth in xenograft models when administered at specific dosages .

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